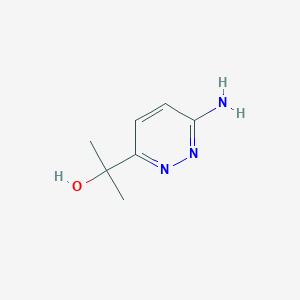

2-(6-Aminopyridazin-3-yl)propan-2-ol

Description

2-(6-Aminopyridazin-3-yl)propan-2-ol is a chemical compound with the molecular formula C8H12N2O It is characterized by the presence of an aminopyridazine ring attached to a propanol group

Propriétés

Formule moléculaire |

C7H11N3O |

|---|---|

Poids moléculaire |

153.18 g/mol |

Nom IUPAC |

2-(6-aminopyridazin-3-yl)propan-2-ol |

InChI |

InChI=1S/C7H11N3O/c1-7(2,11)5-3-4-6(8)10-9-5/h3-4,11H,1-2H3,(H2,8,10) |

Clé InChI |

QEOCLIXRKVZHRV-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C1=NN=C(C=C1)N)O |

Origine du produit |

United States |

Méthodes De Préparation

Preparation Methods of 2-(6-Aminopyridazin-3-yl)propan-2-ol

General Synthetic Strategy

The synthesis of this compound generally follows a two-step approach:

- Step 1: Functionalization of the pyridazine ring, often starting from a halogenated pyridazine such as 3-bromo-6-aminopyridazine or 2,6-dibromopyridazine.

- Step 2: Introduction of the propan-2-ol moiety via nucleophilic addition of a suitable organometallic reagent (e.g., methyl lithium or methyl magnesium bromide) to a pyridazinyl ketone intermediate.

This approach leverages the reactivity of halogenated pyridazines for lithiation or Grignard reactions, enabling the formation of the tertiary alcohol.

Detailed Synthetic Procedures

Preparation via Organolithium Addition to Halogenated Pyridazine

A representative method involves the lithiation of 2,6-dibromopyridazine followed by reaction with acetone to install the tertiary alcohol group:

| Step | Reagents and Conditions | Description | Yield |

|---|---|---|---|

| 1 | 2,6-Dibromopyridazine, n-Butyllithium (1.6 M in hexane), THF, -76 °C | Slow addition of 2,6-dibromopyridazine to n-BuLi in THF at -76 °C to generate the lithiated intermediate | — |

| 2 | Acetone (excess), -76 °C to room temperature, 1 hour | Nucleophilic addition of lithiated intermediate to acetone forming the tertiary alcohol intermediate | — |

| 3 | Quench with saturated NH4Cl, extraction with dichloromethane, drying, and purification by silica gel chromatography | Isolation of 2-(6-bromopyridazin-3-yl)propan-2-ol | 94% (as per analogous pyridine compound) |

This method is adapted from analogous procedures reported for 2-(6-bromopyridin-2-yl)propan-2-ol synthesis, which share similar reaction conditions and yields.

Preparation via Grignard Reaction on Pyridazinyl Ketone

Alternatively, the tertiary alcohol can be synthesized by Grignard addition to a pyridazinyl ketone intermediate:

| Step | Reagents and Conditions | Description | Yield |

|---|---|---|---|

| 1 | 6-Aminopyridazin-3-yl ethanone (pyridazinyl ketone), methyl magnesium bromide (3.0 M in THF or diethyl ether), 0 °C to room temperature | Dropwise addition of methyl magnesium bromide to the ketone in anhydrous solvent | Up to 98% (analogous pyridine derivatives) |

| 2 | Quench with water or aqueous HCl, extraction with ethyl acetate or diethyl ether, drying, and concentration | Isolation of this compound | High purity product |

This method is consistent with the preparation of 2-(6-bromopyridin-2-yl)propan-2-ol and 2-(pyridin-3-yl)propan-2-ol, where Grignard reagents efficiently add to the ketone carbonyl to yield the tertiary alcohol.

Reaction Parameters and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Tetrahydrofuran (THF) or diethyl ether | Anhydrous conditions required to prevent Grignard or organolithium quenching |

| Temperature | -78 °C to 0 °C for lithiation or Grignard addition; room temperature for stirring | Low temperatures favor selectivity and control of reactive intermediates |

| Reaction Time | 15 min to 1.5 hours for addition; up to 16 hours for stirring at room temperature | Longer stirring ensures complete conversion |

| Workup | Quenching with saturated ammonium chloride or water, extraction with organic solvents, drying over magnesium sulfate or sodium sulfate | Standard organic workup procedures |

| Purification | Silica gel column chromatography (eluent gradient from hexanes to dichloromethane or ethyl acetate) | Yields typically >90% with high purity |

Analysis of Preparation Methods

Advantages and Limitations

| Method | Advantages | Limitations |

|---|---|---|

| Organolithium addition to dibromopyridazine | High regioselectivity, good yields, well-established protocols | Requires low temperature control, sensitive to moisture |

| Grignard addition to pyridazinyl ketone | Mild reaction conditions, high yields, scalable | Requires prior synthesis of ketone intermediate, sensitive to moisture |

Characterization of Intermediates and Final Product

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^13C NMR confirm the presence of the tertiary alcohol and pyridazine ring protons and carbons.

- Mass Spectrometry (MS): Electron ionization or atmospheric pressure chemical ionization confirms molecular weight.

- High-Performance Liquid Chromatography (HPLC): Used to assess purity (>95% typical).

- Infrared Spectroscopy (IR): Confirms hydroxyl group presence via characteristic O-H stretch.

Summary Table of Preparation Methods

| Preparation Method | Starting Material | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Organolithium addition | 2,6-Dibromopyridazine | n-Butyllithium, acetone | THF, -76 °C to RT | ~94% (analogous) | Requires low temperature, moisture sensitive |

| Grignard addition | 6-Aminopyridazin-3-yl ethanone | Methyl magnesium bromide | THF or Et2O, 0 °C to RT | Up to 98% (analogous) | Mild conditions, scalable |

Analyse Des Réactions Chimiques

Types of Reactions: 2-(6-Aminopyridazin-3-yl)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Various nucleophiles, including halides and amines, can be used under appropriate conditions to achieve substitution reactions

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives .

Applications De Recherche Scientifique

2-(6-Aminopyridazin-3-yl)propan-2-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mécanisme D'action

The mechanism of action of 2-(6-Aminopyridazin-3-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

- 2-(6-Chloropyridazin-3-yl)propan-2-ol

- 2-(6-Bromopyridazin-3-yl)propan-2-ol

- 2-(6-Methylpyridazin-3-yl)propan-2-ol

Comparison: Compared to its analogs, 2-(6-Aminopyridazin-3-yl)propan-2-ol is unique due to the presence of the amino group, which imparts distinct chemical and biological properties. The amino group enhances its reactivity in substitution reactions and its potential interactions with biological targets, making it a valuable compound in research and industrial applications .

Q & A

Q. What are the recommended synthetic routes for 2-(6-Aminopyridazin-3-yl)propan-2-ol, and how can purity be optimized?

Methodological Answer:

- Synthetic Routes : Microwave-assisted regioselective amination of 3,6-dichloropyridazine derivatives is a validated method for introducing the aminopyridazine moiety (analogous to methods in ) .

- Purification : Use silica gel chromatography with gradient elution (e.g., ethyl acetate/hexane mixtures) followed by recrystallization in ethanol/water to achieve >95% purity. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient).

- Optimization : Adjust reaction temperature (80–120°C) and stoichiometry of amine nucleophiles to minimize byproducts like unreacted dichloropyridazine intermediates .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer:

- Spectroscopic Analysis :

- NMR : Compare - and -NMR spectra to reference data for pyridazine derivatives (e.g., absence of chlorine peaks confirms amination ).

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H] at m/z 168.0764 (calculated for CH_{10NO).

- X-ray Crystallography : If crystalline, resolve the structure to confirm stereochemistry and hydrogen-bonding patterns (as in for analogous compounds) .

Advanced Research Questions

Q. How can this compound be utilized in PROTAC design for targeted protein degradation?

Methodological Answer:

- Linker Design : Incorporate the compound as a bromodomain-binding ligand (e.g., Gen-1 analog) fused to E3 ligase recruiters (e.g., pomalidomide) via rigid piperazine/piperidinyl linkers to improve solubility and blood-brain barrier penetration .

- Validation : Assess degradation efficiency via Western blot (target protein) and cellular viability assays (IC values). Compare with negative controls lacking the pyridazine moiety .

Q. What strategies address conflicting bioactivity data for this compound derivatives in kinase inhibition studies?

Methodological Answer:

- Assay Standardization :

- Use isothermal titration calorimetry (ITC) to measure binding constants directly, reducing false positives from fluorescence-based assays.

- Test derivatives against a panel of kinases (e.g., EGFR, CDK2) to identify off-target effects.

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF) at the pyridazine C-4 position to enhance selectivity, as seen in fluorinated analogs () .

Q. How does the compound interact with biological targets at the molecular level?

Methodological Answer:

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., SMARCA2 bromodomain) to predict binding poses.

- Mutagenesis Studies : Validate key interactions (e.g., hydrogen bonds with Asp100 or hydrophobic contacts) via site-directed mutagenesis and surface plasmon resonance (SPR) .

Methodological Challenges

Q. How can aqueous solubility of this compound derivatives be improved for in vivo studies?

Methodological Answer:

Q. What analytical techniques resolve discrepancies in metabolic stability data?

Methodological Answer:

- LC-MS/MS Metabolite Profiling : Incubate derivatives with liver microsomes (human/rat) and quantify parent compound depletion over time.

- CYP450 Inhibition Assays : Identify metabolic liabilities using fluorogenic substrates (e.g., CYP3A4) to guide structural optimization .

Data Interpretation and Reproducibility

Q. How should researchers validate the reproducibility of synthetic protocols across labs?

Methodological Answer:

Q. What statistical methods are recommended for dose-response studies involving this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.